![molecular formula C12H6Br2Cl2O2 B2635710 2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone CAS No. 338756-44-8](/img/structure/B2635710.png)

2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

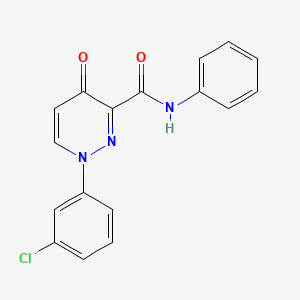

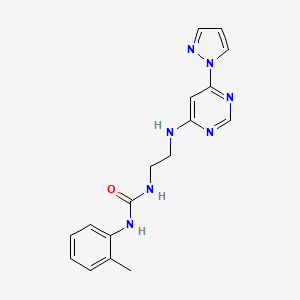

The compound “2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone” is a complex organic molecule that contains several functional groups. It has a furan ring (a five-membered aromatic ring with an oxygen), attached to a phenyl group (a six-membered aromatic carbon ring) which is disubstituted with two chlorine atoms. The furan ring is also attached to a carbonyl group (C=O), which is further connected to two bromine atoms .

Applications De Recherche Scientifique

Biotransformation and Synthesis of Chiral Intermediates

Biotransformation using specific bacterial strains has been explored for the enantioselective synthesis of chiral intermediates important in drug synthesis. For example, a study detailed the use of Acinetobacter sp. to biocatalyze 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate with high stereoselectivity, showcasing the potential for microbial biotransformation in producing valuable pharmaceutical intermediates (Miao et al., 2019).

Chemical Reactions and Synthesis of Novel Compounds

Research on the double [4+3]-cycloadditions of 2-oxyallyl cations to various difuryl derivatives highlighted the reactivity of these compounds in synthesizing new chemical structures, offering insights into novel synthesis pathways that can be applied in the development of pharmaceuticals and other chemical entities (Meilert et al., 2003).

Enantioselective Synthesis and Chemical Analysis

The development of enantioselective synthesis processes for specific chiral intermediates, such as those involving dichlorophenyl components, is crucial in the pharmaceutical industry. An example includes the enzymatic process for synthesizing (S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, demonstrating the efficiency of biocatalysts in achieving high product purity and enantiomeric excess (Wei et al., 2019).

Environmental Applications

The removal of toxic pollutants, such as 2,4-dichlorophenol from wastewater, using immobilized enzymes indicates the environmental applications of research involving dichlorophenyl compounds. This study showed the potential of using enzyme-immobilized beads for efficient pollutant removal, highlighting the role of chemical research in environmental protection (Wang et al., 2015).

Propriétés

IUPAC Name |

2,2-dibromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2Cl2O2/c13-12(14)11(17)10-4-3-9(18-10)7-2-1-6(15)5-8(7)16/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMFELNWTMHYEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)C(Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2635627.png)

![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)

![[3-(6,7-dimethyl-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/no-structure.png)

![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)

![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)